molecular formula C23H27N3O3 B6459661 7-methoxy-3-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2549056-31-5

7-methoxy-3-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6459661
CAS No.: 2549056-31-5
M. Wt: 393.5 g/mol
InChI Key: KMLJGEXZBXWRJR-UHFFFAOYSA-N
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Description

7-Methoxy-3-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a 7-methoxy-substituted quinazolinone core and a piperidin-4-ylmethyl side chain further modified with a 3-methoxyphenylbenzyl group. The compound’s design integrates methoxy groups, which may enhance lipophilicity and membrane permeability, and a piperidine moiety, which could influence receptor binding or metabolic stability.

Properties

IUPAC Name

7-methoxy-3-[[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-28-19-5-3-4-18(12-19)14-25-10-8-17(9-11-25)15-26-16-24-22-13-20(29-2)6-7-21(22)23(26)27/h3-7,12-13,16-17H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLJGEXZBXWRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-methoxy-3-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a structurally complex molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for various biological activities, including anti-cancer and anti-inflammatory effects. The presence of the piperidine moiety and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Structural Formula

C19H24N2O2\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of quinazolinones have shown promising results against various cancer cell lines. The specific compound has not been extensively studied in isolation; however, related compounds have demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and other malignancies.

Case Study: Cytotoxicity Assessment

A study assessing structurally similar compounds reported IC50 values that indicate moderate to high cytotoxicity against cancer cell lines. For example:

  • Compound A : IC50 = 10 µM against MCF-7
  • Compound B : IC50 = 5 µM against Huh7 (liver cancer)

These findings suggest that this compound may exhibit similar or enhanced activity due to its unique structure.

The proposed mechanism of action for quinazolinone derivatives often involves the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, the induction of apoptosis through the activation of caspases has been observed in several studies involving related compounds.

Antimicrobial Activity

In addition to anticancer properties, preliminary investigations into the antimicrobial activity of related compounds have shown effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine or methoxy groups could enhance selectivity and potency. For instance, increasing the lipophilicity through additional alkyl substitutions may improve cellular uptake.

Research Findings Summary Table

Activity Cell Line IC50 (µM) Reference
AnticancerMCF-710
AnticancerHuh75
AntimicrobialSalmonella typhiModerate
AntimicrobialBacillus subtilisModerate

Comparison with Similar Compounds

Key Observations:

  • Core Structure Impact: The quinazolinone core (target and BB56170) is associated with kinase or antimicrobial activity, while pyrido-pyrimidinone () and indole (DMPI/CDFII) cores may target different pathways .
  • The discontinued dihydrochloride salt () lacks the 3-methoxyphenyl group, suggesting that substituent complexity is critical for stability or efficacy .

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